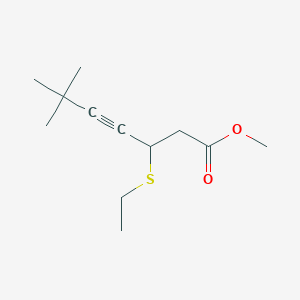
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate is an organic compound that belongs to the class of esters It features a unique structure with an ethylsulfanyl group and a dimethylhept-4-ynoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate typically involves the reaction of a suitable alkyne with an ethylsulfanyl group. One common method is the alkylation of an alkyne with an ethylsulfanyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like thiols, amines, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate depends on its specific application. In general, the compound may interact with molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the ethylsulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(methylsulfanyl)-6,6-dimethylhept-4-ynoate
- Methyl 3-(propylsulfanyl)-6,6-dimethylhept-4-ynoate
- Methyl 3-(butylsulfanyl)-6,6-dimethylhept-4-ynoate
Uniqueness
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the ethylsulfanyl group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
96183-66-3 |
|---|---|
Molekularformel |
C12H20O2S |
Molekulargewicht |
228.35 g/mol |
IUPAC-Name |
methyl 3-ethylsulfanyl-6,6-dimethylhept-4-ynoate |
InChI |
InChI=1S/C12H20O2S/c1-6-15-10(9-11(13)14-5)7-8-12(2,3)4/h10H,6,9H2,1-5H3 |
InChI-Schlüssel |
OVYSWRDODPFYKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(CC(=O)OC)C#CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


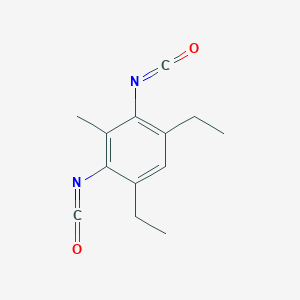
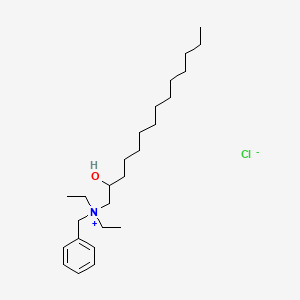
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
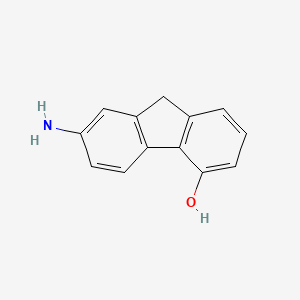
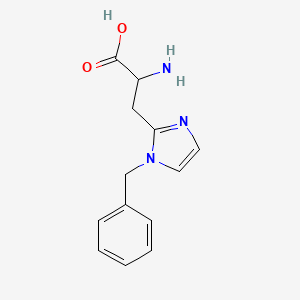
![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
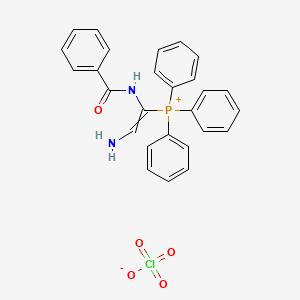
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
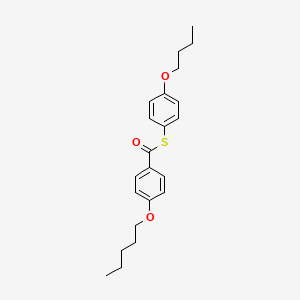
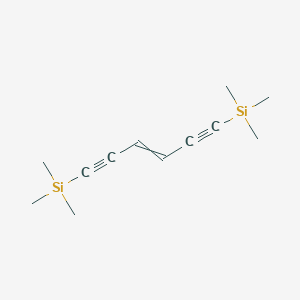
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
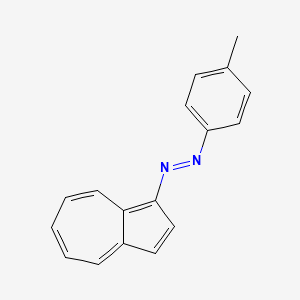
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
